N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide
Description
N-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide is a synthetic piperazine derivative featuring a 4-chlorophenyl-substituted piperazine ring linked via a 2-oxoethyl group to a 4-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-27-18-8-2-15(3-9-18)20(26)22-14-19(25)24-12-10-23(11-13-24)17-6-4-16(21)5-7-17/h2-9H,10-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOKWKJWSXSOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, influencing its function.
Pharmacokinetics
The compound’s solubility in dmso is mentioned, which could potentially influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of the compound’s action would be dependent on its interaction with the D4 dopamine receptor. This could potentially result in changes in neuronal signaling and subsequent alterations in behavior, mood, or motor control.
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide, a compound with significant pharmacological interest, belongs to a class of piperazine derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22ClN3O3
- Molecular Weight : 357.84 g/mol
This structure features a piperazine ring substituted with a chlorophenyl group and an oxoethyl side chain, contributing to its biological properties.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It acts as an antagonist at certain serotonin receptors, which may account for its potential anxiolytic and antidepressant effects. Additionally, its interaction with dopamine receptors suggests implications for psychotropic effects.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant | Exhibits potential antidepressant-like effects in animal models. |
| Anxiolytic | Demonstrates anxiolytic properties through modulation of serotonin pathways. |
| Antipsychotic | Interacts with dopamine receptors, suggesting antipsychotic potential. |
| Neuroprotective | May offer neuroprotective effects against oxidative stress in neuronal cells. |
Case Studies and Research Findings
-
Antidepressant Effects :
A study conducted on rodent models evaluated the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect mediated by serotonin receptor antagonism . -
Anxiolytic Activity :
In another investigation, the compound was tested for anxiolytic properties using the elevated plus maze (EPM) model. The results showed increased time spent in the open arms of the maze, indicating reduced anxiety levels . -
Neuroprotective Properties :
Research focusing on neuroprotective effects demonstrated that the compound could mitigate neuronal cell death induced by oxidative stress in vitro. This suggests potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues from Acta Poloniae Pharmaceutica (2018)
describes nine piperazine derivatives with structural similarities. Key comparisons include:
| Compound ID | Piperazine Substituent | Carboxamide Substituent | Yield (%) | Melting Point (°C) | Biological Activity (Local Anesthetic) |
|---|---|---|---|---|---|
| Target Compound | 4-(4-Chlorophenyl) | 4-Methoxybenzene | N/A | N/A | Not tested in evidence |
| 4a | Unsubstituted piperazine | 4-Methoxyphenyl | 65 | 158–160 | Moderate surface anesthesia |
| 4s | 4-Methylpiperazine | 4-Chlorophenyl | 70 | 167–169 | High infiltrative anesthesia |
| 4t | 4-Ethylpiperazine | 4-Chlorophenyl | 68 | 168–171 | Moderate infiltrative anesthesia |
| 4p | Thiomorpholine | 4-Chlorophenyl | 49 | 142–144 | Low surface anesthesia |
Key Observations :
- Piperazine Substituents: The target compound’s 4-chlorophenyl group on piperazine contrasts with alkyl (4s, 4t) or unsubstituted (4a) variants.
- Carboxamide Groups : The 4-methoxybenzamide moiety in the target compound differs from the 4-chlorophenyl group in 4s/4t. Methoxy groups generally improve solubility but may reduce membrane penetration compared to chloro substituents .
Pharmacokinetic Modulators (Piperazine Derivatives)
and highlight N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4), a P-glycoprotein (P-gp) inhibitor.
Key Observations :
- Compound 4’s thiazole and bromophenyl groups may enhance P-gp inhibition compared to the target compound’s simpler methoxybenzamide.
- The absence of a thiazole ring in the target compound may limit its potency as a P-gp inhibitor but improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
